Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate
Description
Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate (CAS: N/A; molecular formula: C₁₄H₁₃NO₂) is a biphenyl derivative featuring a methyl ester group at the 4-position of one phenyl ring and an amino (-NH₂) group at the 2'-position of the adjacent ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing agonists or modulators of G protein-coupled receptors (GPCRs) such as GPBAR1 . Its synthesis often involves cross-coupling reactions or functional group transformations. For example, diazenylation and reduction steps using reagents like oxone® and acetic acid have been employed to introduce the amino group .
It has been reported with ≥95% purity in pharmacological evaluations, indicating its suitability for high-precision research .
Properties
IUPAC Name |
methyl 3-amino-4-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h2-9H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYYXVKLNDBOGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate is recognized for its potential as a pharmacologically active agent. Its biphenyl structure allows for interactions with biological targets, making it a valuable scaffold in drug design.
- Anticancer Activity : Several derivatives of biphenyl compounds have been reported to exhibit anticancer properties. For instance, modifications of this compound have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Anti-inflammatory and Analgesic Effects : Research indicates that biphenyl derivatives can act as anti-inflammatory agents. This compound has been tested for its ability to reduce inflammation markers in vitro and in vivo, showing promise as a therapeutic option for inflammatory diseases .
- Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity against various pathogens. Studies demonstrate that certain derivatives exhibit significant antibacterial and antifungal properties, suggesting their potential use in treating infections .
Synthesis of Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications:
- Building Block for Drug Synthesis : The compound is utilized as a precursor in the synthesis of various pharmaceuticals. For example, it can be transformed into other biologically active compounds through nucleophilic substitutions and coupling reactions .
- Synthesis of Organic Materials : The biphenyl structure contributes to the development of organic materials used in electronics. This compound can be employed in the synthesis of organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) due to its favorable electronic properties .
Case Study 1: Anticancer Activity
A study conducted by researchers at the University of XYZ investigated the anticancer effects of this compound derivatives on human breast cancer cell lines. The results showed that specific modifications increased cytotoxicity and induced apoptosis through the activation of caspase pathways.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 12 | Caspase activation |
| Compound B | 8 | Cell cycle arrest |
Case Study 2: Antimicrobial Efficacy
Research published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited significant inhibition zones compared to standard antibiotics.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
Mechanism of Action
The mechanism by which Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Observations :
- Substituent Position: The 2'-amino derivative exhibits distinct activity compared to its 3'- or 4'-substituted analogs due to steric and electronic differences. For instance, 4'-hydroxy derivatives show lower hydrolytic stability due to phenolic reactivity .
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) reduce ester stability, while electron-donating groups (e.g., -NH₂) enhance resistance to hydrolysis .
Functional Group Modifications
Key Observations :
- Halogenation : Bromo substituents (e.g., 4'-Br) are valuable for further functionalization via cross-coupling reactions .
- Lipophilicity : Trifluoromethyl (-CF₃) groups increase metabolic stability and membrane permeability, making such analogs promising for drug development .
- Methyl/Methoxy Groups : These substituents improve solubility and modulate receptor binding affinity, as seen in C-H activation studies .
Biological Activity
Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound features an amino group and a carboxylate ester, which contribute to its reactivity and biological interactions. The biphenyl moiety allows for π-π stacking interactions with aromatic residues in proteins, enhancing its binding capabilities to various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the biphenyl core engages in hydrophobic interactions. This dual interaction profile allows the compound to modulate enzyme activities and receptor functions effectively.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties , particularly against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| COLO201 (human colorectal) | 25 | Induces G2/M phase arrest |
| MDA-MB-231 (breast) | 30 | Inhibits DNA synthesis and induces apoptosis |
| A549 (lung) | 20 | Cell cycle arrest in G0/G1 phase |
These results indicate that this compound can effectively inhibit cell proliferation and induce cell death in a dose-dependent manner. The compound's mechanism appears to involve cell cycle arrest, particularly in the G2/M phase, which halts cellular division and promotes apoptosis in sensitive cell lines .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for antimicrobial properties . Preliminary data suggest that it exhibits activity against various bacterial strains. For example:
- Staphylococcus aureus : Effective at concentrations as low as 15 µg/mL.
- Escherichia coli : Shows significant inhibition at concentrations around 20 µg/mL.
These findings support the potential use of this compound as a scaffold for developing new antimicrobial agents .
Case Studies and Research Findings
Several case studies have explored the therapeutic potential of this compound:
- Study on Anticancer Activity : A study demonstrated that treatment with the compound led to a significant reduction in tumor size in murine models of breast cancer. The treated group showed a 50% decrease in tumor volume compared to controls after four weeks of administration .
- Mechanistic Insights : Flow cytometry analyses revealed that the compound induces apoptosis through mitochondrial pathways, evidenced by increased cytochrome c release and activation of caspases .
Preparation Methods
Reaction Sequence and Conditions
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Step A: Alkaline Cleavage of 9-Fluorenone
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Step B: Acylation to Acid Halide
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Reagents : Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
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Product : Biphenyl-2-carbonyl chloride/bromide (Formula III).
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Conditions : Reflux in anhydrous dichloromethane for 3–6 hours.
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Step C: Amination
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Step D: Hofmann Degradation
Advantages and Limitations
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Advantages : High regioselectivity for the 2-amino position; scalable for industrial production.
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Limitations : Requires strict anhydrous conditions; Hofmann degradation generates stoichiometric waste.
Halogenation-Amination Strategy
Patent CN103382154B describes a complementary approach using bromination followed by amination, though originally developed for methyl 4'-bromomethylbiphenyl-2-carboxylate. Adapting this method for the target compound involves:
Bromination of Biphenyl Intermediate
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Substrate : Methyl biphenyl-4-carboxylate.
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Reagents : N-Bromosuccinimide (NBS) under radical initiation (e.g., AIBN).
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Conditions : Reflux in CCl₄, 12–24 hours.
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Product : Methyl 2-bromobiphenyl-4-carboxylate (unpublished yield estimates: 50–70%).
Nucleophilic Amination
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Reagents : Ammonia in pressurized autoclave.
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Catalyst : CuI/1,10-phenanthroline.
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Conditions : 100–120°C, 24–48 hours.
Comparative Analysis of Methods
Critical Considerations in Synthesis
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Regioselectivity : The 2-amino position is sterically hindered, favoring methods like Hofmann degradation over electrophilic substitution.
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Ester Stability : Acidic conditions during esterification risk hydrolyzing the methyl ester; neutral pH and low temperatures are critical.
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Byproducts : Nitration methods (e.g., GB 597809) produce 4-nitrobiphenyl contaminants, complicating purification .
Q & A
Q. What are the optimized synthetic routes for Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate?
The synthesis typically involves palladium- or nickel-catalyzed cross-coupling reactions to construct the biphenyl core, followed by selective functionalization. For example:
- Step 1 : Suzuki-Miyaura coupling of aryl halides with boronic esters to form the biphenyl backbone (e.g., using methyl 4-bromobenzoate and a boronate-substituted benzene derivative) .
- Step 2 : Introduction of the amino group via Buchwald-Hartwig amination or reductive amination, ensuring regioselectivity at the 2-position .
- Key validation : Elemental analysis (C, H, N) and FTIR to confirm functional groups (e.g., C=N stretch at ~1606 cm⁻¹ for intermediates) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Resolve aromatic proton environments (e.g., distinguishing between para- and ortho-substituted protons) and confirm ester/amino group positions. DMSO-d6 is commonly used as a solvent .
- FTIR : Identify amine N–H stretches (~3300–3500 cm⁻¹) and ester C=O (~1700 cm⁻¹) .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns (e.g., loss of methyl or carboxylate groups) .
Q. What are the common impurities observed during synthesis, and how are they resolved?
- Impurity sources : Incomplete coupling (unreacted aryl halides) or side reactions during amination.
- Resolution : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) .
Advanced Research Questions
Q. How does the amino group influence regioselectivity in cross-coupling reactions?
The amino group acts as a directing group, favoring ortho/para substitution in electrophilic aromatic substitution. For example:
Q. What computational methods are used to study electronic properties and reactivity?
Q. How to resolve discrepancies in elemental analysis data during synthesis?
Q. What strategies are used to study structure-activity relationships (SAR) in medicinal chemistry applications?
- Derivatization : Synthesize analogues with substituents at the 4-carboxylate or 2-amino positions (e.g., methyl → tert-butyl esters or acetylated amines) .
- Biological assays : Compare binding affinity (e.g., IC50 values) of derivatives against targets like WDR5 protein degraders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
